molecular formula C16H21NO4 B7337802 N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide

N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide

Cat. No.: B7337802
M. Wt: 291.34 g/mol
InChI Key: WCCQGYNUUXMMJL-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide, also known as HOCB, is a small molecule that has gained attention in recent years due to its potential therapeutic applications in various fields of research. This compound belongs to the class of cyclobutane-containing compounds and has a unique structure that makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer development. It is also believed to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it a useful tool for studying various biological processes in vitro and in vivo. However, one of the limitations of this compound is its relatively complex synthesis, which can make it difficult and expensive to obtain in large quantities.

Future Directions

There are several potential future directions for research on N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the study of this compound's mechanism of action and its interaction with various enzymes and pathways involved in disease development. Additionally, the potential use of this compound as a tool for studying various biological processes, such as cell signaling and gene expression, is an area of interest for future research.

Synthesis Methods

The synthesis of N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide involves a multi-step process that starts with the preparation of 3-hydroxycyclobutanone, which is then reacted with 4-(bromomethyl)phenyl 4-methylbenzenesulfonate to yield the intermediate compound. This intermediate is then treated with sodium hydroxide and 1,4-dioxane to obtain the final product, this compound. The synthesis of this compound is a relatively complex process that requires careful attention to detail and expertise in organic chemistry.

Scientific Research Applications

N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide has been studied extensively in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(3-hydroxycyclobutyl)-4-(oxan-4-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-13-9-12(10-13)17-16(19)11-1-3-14(4-2-11)21-15-5-7-20-8-6-15/h1-4,12-13,15,18H,5-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCQGYNUUXMMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C(=O)NC3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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